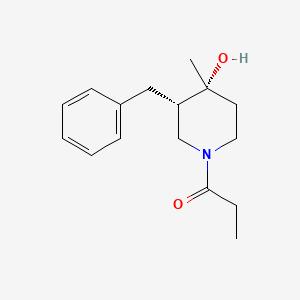![molecular formula C12H7ClFN3O4 B5404705 6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including compounds similar to 6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, often involves the cyclization of vinylphenyl-substituted pyrimidinediones under specific conditions. A notable synthesis route involves the reaction of substituted vinylphenyl pyrimidinediones with formic and orthophosphoric acid, leading to cyclized products through a novel carbon-nitrogen bond cleavage reaction (Lal & Gidwani, 1993). This method highlights the chemical reactivity of the vinyl linkage and the influence of substituents on the pyrimidine ring towards the formation of various heterocyclic structures.
Molecular Structure Analysis
The molecular structure and conformation of pyrimidine derivatives can be elucidated through quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, along with Hirshfeld surface analysis. Studies on related compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, reveal the significance of weak but significant intermolecular interactions, such as C–H···O, C–H···N, and π–π interactions, in stabilizing the crystal packing (Gandhi et al., 2016). These interactions, along with the molecular geometry, play a crucial role in the compound's chemical behavior.
Chemical Reactions and Properties
Pyrimidinediones undergo a variety of chemical reactions, including cycloaddition and Michael-type reactions, showcasing their reactivity towards electron-deficient olefins and their potential for further functionalization. The formation of pyrido[2,3-d]pyrimidines and quinazolines from electron-rich vinyl- and azavinyl pyrimidinediones demonstrates the versatility of these compounds in synthesizing complex heterocyclic structures (Walsh & Wamhoff, 1989).
Propiedades
IUPAC Name |
6-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3O4/c13-7-2-1-3-8(14)6(7)4-5-9-10(17(20)21)11(18)16-12(19)15-9/h1-5H,(H2,15,16,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVYQNTSIDDLR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)